molecular formula C13H18N4O2S2 B4551694 4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide

4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide

Cat. No.: B4551694
M. Wt: 326.4 g/mol
InChI Key: OWBXCMGNBBLUKC-UHFFFAOYSA-N
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Description

4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide is a complex organic compound that features a triazole ring, a sulfonamide group, and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Attachment of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.

    Introduction of the Methyl Groups: Methyl groups can be introduced through alkylation reactions using methyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity.

Biology

In biological research, it can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups.

Medicine

Industry

In industrial applications, it can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)

Uniqueness

4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a triazole ring and a sulfonamide group allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S2/c1-10-4-6-11(7-5-10)21(18,19)17-13(2,3)8-20-12-14-9-15-16-12/h4-7,9,17H,8H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBXCMGNBBLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
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4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
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4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
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4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
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4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide
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4-methyl-N-[2-methyl-1-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-yl]benzenesulfonamide

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